Ethyl 4-{[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}piperazine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been the focus of numerous studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine moiety, which is a common feature in many biologically active compounds and drugs . The piperazine ring can impact the physicochemical properties of the final molecule, influence its structural and conformational characteristics, and facilitate its insertion into the molecule due to the chemical reactivity of piperazine-based synthons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives can be complex and varied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction can produce piperazinopyrrolidinones .Safety and Hazards
The safety and hazards associated with this compound are not specified in the available data. As with all chemicals, it should be handled with appropriate safety measures. It’s not intended for human or veterinary use and is available for research use only.
Future Directions
The future directions for research on this compound and similar piperazine derivatives could involve further exploration of their synthesis methods, investigation of their biological activity, and development of their pharmaceutical applications . As our understanding of these compounds grows, they may find new uses in medicinal chemistry and other fields.
properties
IUPAC Name |
ethyl 4-[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-2-24-17(23)21-9-7-20(8-10-21)16(22)12-26-15-6-5-13(18-19-15)14-4-3-11-25-14/h3-6,11H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOLSAFXSGFSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
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